1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond . The presence of the pyrrolidine-2,5-dione moiety adds to its structural complexity and potential biological activity.
Preparation Methods
The synthesis of 1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves multiple steps. One common method starts with the preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. This intermediate is then reacted with 4-N,N-dimethylaminopyridine (DMAP), triethylamine, and dichloromethane under controlled temperature conditions. The reaction mixture is further processed to obtain the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Scientific Research Applications
1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can be compared with other phenylpyridine derivatives and pyrrolidine-2,5-dione compounds. Similar compounds include:
- 1-[3-[6-(2-fluorophenyl)pyridin-3-yl]propyl]pyrrolidine-2,5-dione
- 2-[2-(2-fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine These compounds share structural similarities but may differ in their biological activity and chemical properties .
Properties
CAS No. |
918146-04-0 |
---|---|
Molecular Formula |
C17H15FN2O3 |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
1-[2-[6-(2-fluorophenyl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15FN2O3/c18-14-4-2-1-3-13(14)15-6-5-12(11-19-15)23-10-9-20-16(21)7-8-17(20)22/h1-6,11H,7-10H2 |
InChI Key |
YPIQGBPULOKXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.